4-(Furan-2-yl)pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

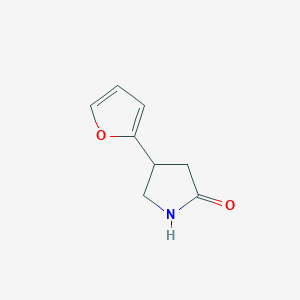

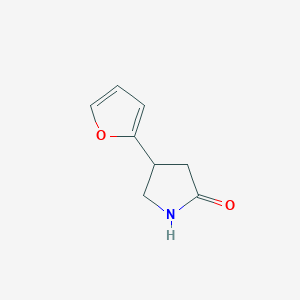

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8-4-6(5-9-8)7-2-1-3-11-7/h1-3,6H,4-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCRVTRBKUOZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539507 | |

| Record name | 4-(Furan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88221-11-8 | |

| Record name | 4-(Furan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Furan-2-yl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies and analytical characterization of the heterocyclic compound 4-(Furan-2-yl)pyrrolidin-2-one. This molecule, featuring a γ-lactam core structure appended with a furan moiety, represents a scaffold of significant interest in medicinal chemistry and drug discovery due to the prevalence of both the pyrrolidin-2-one and furan rings in numerous biologically active compounds. This document explores plausible synthetic pathways, including Michael addition-based approaches and reductive amination of furan-containing precursors. Furthermore, a detailed discussion of the expected spectroscopic signature of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is presented to aid in its unambiguous identification and characterization.

Introduction: The Significance of the this compound Scaffold

The pyrrolidin-2-one, or γ-lactam, is a privileged five-membered nitrogen-containing heterocycle that forms the core of a wide array of natural products and synthetic pharmaceuticals. Its rigid, planar amide bond and the potential for stereogenic centers on the ring make it an attractive scaffold for the design of compounds with diverse biological activities. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is also a common motif in biologically active molecules and serves as a versatile synthetic intermediate.

The combination of these two pharmacophores in this compound (Figure 1) presents a unique chemical entity with potential applications in drug development. The furan moiety can engage in various interactions with biological targets, including hydrogen bonding and π-stacking, while the lactam core provides a rigid framework for the presentation of this and other substituents.

This guide aims to provide researchers with a foundational understanding of the synthesis and characterization of this promising heterocyclic compound, drawing upon established principles of organic synthesis and spectroscopic analysis.

Plausible Synthetic Strategies for this compound

While a direct, optimized synthesis for this compound is not extensively documented in the literature, several plausible synthetic routes can be proposed based on established methodologies for the synthesis of 4-substituted pyrrolidin-2-ones and the reactivity of furan derivatives.

Michael Addition-Based Approaches

A convergent and logical approach to the synthesis of the target molecule involves the Michael addition of a furan nucleophile to a suitable α,β-unsaturated carbonyl compound, followed by or concurrent with cyclization.

The Friedel-Crafts-type Michael addition of furan to an activated alkene is a well-established reaction. In this context, a derivative of acrylamide could serve as the Michael acceptor. The reaction would proceed via nucleophilic attack of the electron-rich furan ring at the β-position of the acrylamide derivative, followed by intramolecular cyclization to form the pyrrolidin-2-one ring.

furan [label="Furan"]; acrylamide [label="Acrylamide\nDerivative"]; intermediate [label="Michael Adduct\nIntermediate"]; product [label="this compound"];

furan -> intermediate [label=" Michael Addition"]; acrylamide -> intermediate; intermediate -> product [label=" Intramolecular\n Cyclization"]; }

Diagram 1. Michael Addition and Cyclization Workflow.

Experimental Protocol (Proposed):

-

To a solution of furan (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, Sc(OTf)₃) (0.1-1.0 equivalent) at 0 °C.

-

Slowly add a solution of a suitable acrylamide derivative (e.g., N-protected acrylamide) (1.0 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ or a mild acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices: The choice of a Lewis acid is crucial to activate the acrylamide derivative towards nucleophilic attack by the furan. The reaction is performed under anhydrous and inert conditions to prevent deactivation of the Lewis acid. The workup procedure is designed to neutralize the catalyst and extract the organic product.

Another potential route involves the Diels-Alder reaction between furan and a maleimide derivative, which are known to readily undergo this cycloaddition.[1][2][3] The resulting adduct, an oxanorbornene derivative, could then be subjected to further transformations, such as reductive ring opening and subsequent cyclization, to furnish the this compound skeleton. While more circuitous, this approach benefits from the typically high efficiency of the initial Diels-Alder reaction.

Reductive Amination of Furan-Containing Keto-Acids or Esters

A retrosynthetic analysis suggests that this compound could be derived from a precursor containing a furan moiety and a γ-amino acid or a related functional group. Reductive amination of a furan-containing γ-keto-acid or ester is a viable strategy.

keto_ester [label="Furan-containing\nγ-keto-ester"]; amine [label="Ammonia or\nAmine Source"]; amino_acid [label="γ-Amino Acid\nIntermediate"]; product [label="this compound"];

keto_ester -> amino_acid [label=" Reductive Amination"]; amine -> amino_acid; amino_acid -> product [label=" Lactamization"]; }

Diagram 2. Reductive Amination and Lactamization Pathway.

Experimental Protocol (Proposed):

-

Synthesize a suitable precursor, such as ethyl 4-(furan-2-yl)-4-oxobutanoate. This can be achieved through a Friedel-Crafts acylation of furan with succinic anhydride, followed by esterification.

-

Dissolve the keto-ester (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol).

-

Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

-

Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a suitable catalyst (e.g., Raney nickel, Pd/C).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, carefully quench any remaining reducing agent and neutralize the reaction mixture.

-

Remove the solvent under reduced pressure. The resulting amino acid may spontaneously cyclize to the lactam upon heating or under acidic/basic conditions.

-

Purify the crude product by crystallization or column chromatography.

Causality Behind Experimental Choices: Reductive amination is a robust method for forming C-N bonds. The choice of reducing agent is important; sodium cyanoborohydride is often preferred as it is selective for the iminium ion intermediate over the ketone. The final lactamization is an intramolecular condensation that is often thermodynamically favorable.

Characterization of this compound

Unambiguous characterization of the synthesized this compound is essential to confirm its structure and purity. The following spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra will provide key information about the connectivity and chemical environment of the atoms in the molecule.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show distinct signals for the protons of the furan ring and the pyrrolidin-2-one ring.

-

Furan Protons: Three signals in the aromatic region (typically δ 6.0-7.5 ppm). The proton at the 5-position of the furan ring will likely appear as a doublet of doublets, coupled to the protons at the 3- and 4-positions. The protons at the 3- and 4-positions will also appear as multiplets.

-

Pyrrolidin-2-one Protons:

-

The N-H proton of the lactam will appear as a broad singlet, typically in the range of δ 7.0-8.5 ppm.

-

The proton at the 4-position (CH-furan) will be a multiplet, coupled to the adjacent methylene protons. Its chemical shift will be influenced by the furan ring.

-

The two methylene protons at the 3-position will likely be diastereotopic and appear as two distinct multiplets.

-

The two methylene protons at the 5-position will also likely be diastereotopic and appear as two distinct multiplets.

-

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their hybridization.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 175-180 ppm, corresponding to the lactam carbonyl group.

-

Furan Carbons: Four signals in the aromatic region (δ 100-150 ppm). The carbon attached to the pyrrolidinone ring (C2 of furan) will be deshielded.

-

Pyrrolidin-2-one Carbons: Four signals in the aliphatic region (δ 20-60 ppm) corresponding to the four sp³-hybridized carbons of the lactam ring.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| C=O | - | 175 - 180 |

| Furan C2 | - | ~150 |

| Furan C5 | ~7.4 | ~143 |

| Furan C3 | ~6.3 | ~110 |

| Furan C4 | ~6.1 | ~105 |

| Pyrrolidinone C4 | Multiplet | 35 - 45 |

| Pyrrolidinone C3 | Multiplets | 30 - 40 |

| Pyrrolidinone C5 | Multiplets | 40 - 50 |

| N-H | Broad Singlet (7.0 - 8.5) | - |

Table 1. Predicted NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the lactam and furan moieties.

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the lactam.

-

C=O Stretch: A strong, sharp absorption band in the region of 1670-1700 cm⁻¹ due to the stretching vibration of the carbonyl group in the five-membered lactam ring.

-

C-O-C Stretch (Furan): Absorption bands in the region of 1000-1300 cm⁻¹ associated with the C-O-C stretching vibrations of the furan ring.

-

C=C Stretch (Furan): Absorption bands around 1500-1600 cm⁻¹ corresponding to the C=C stretching vibrations within the aromatic furan ring.

-

C-H Stretch: Absorption bands for aromatic C-H stretches (furan) above 3000 cm⁻¹ and aliphatic C-H stretches (pyrrolidinone) below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Fragmentation Pattern:

Under electron ionization (EI), this compound (Molecular Weight: 151.16 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 151. The fragmentation pattern will likely involve the cleavage of the furan ring and the pyrrolidin-2-one ring.

Common fragmentation pathways for furans include the loss of CO (28 Da) and CHO (29 Da).[4][5] The pyrrolidin-2-one ring can undergo fragmentation through various pathways, including cleavage of the amide bond and loss of small neutral molecules.

Predicted Key Fragments:

-

m/z 151: Molecular ion [M]⁺

-

m/z 123: Loss of CO from the furan ring

-

m/z 82: Fragment corresponding to the furfuryl cation

-

m/z 69: Fragment corresponding to the pyrrolidinone ring after cleavage of the C-C bond to the furan ring.

Conclusion

References

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry - Imre Blank's. (n.d.). Retrieved January 18, 2026, from [Link]

-

Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and Structure of 4-Aryl(hetaryl)-2-pyrrolidone-3,5,5-tricarboxylic Acids Amides. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and characterization of pyrrolidin-2-one fused N-confused calix[6]phyrins. (2006). Organic Letters, 8(6), 1137–1140. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785) - Human Metabolome Database. (n.d.). Retrieved January 18, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 18, 2026, from [Link]

- Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (2018). International Journal of ChemTech Research, 11(05), 22-31.

-

Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. (2021). Molecules, 27(1), 125. [Link]

-

Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. (2015). RSC Advances, 5(47), 37742–37754. [Link]

- Synthesis of furans via a tandem sequence of Michael addition. (2020). Organic & Biomolecular Chemistry, 18(3), 444-448.

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(14), 4612. [Link]

-

Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. (2022). Molecules, 27(23), 8206. [Link]

- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research, 53(1), 123-131.

-

This compound | CAS 88221-11-8 | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 18, 2026, from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega, 9(20), 20728–20752. [Link]

-

Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (2022). Molecules, 27(15), 4909. [Link]

-

Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2007). Journal of the Brazilian Chemical Society, 18(7), 1336–1343. [Link]

-

(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2023). Molbank, 2023(2), M1639. [Link]

Sources

- 1. Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]

- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. SYNTHESIS, STRUCTURE, AND BIOLOGICAL ACTIVITY OF 4-HETARYL-2-PYRROLIDONES CONTAINING A PYRAZOLE RING | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Furan-2-yl)pyrrolidin-2-one

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-(Furan-2-yl)pyrrolidin-2-one, a heterocyclic compound of significant interest to medicinal chemistry and drug development. The molecule incorporates a pyrrolidin-2-one (a γ-lactam) scaffold, a privileged structure in numerous biologically active agents, and a furan ring, a common bioisostere for phenyl groups used to modulate drug-like properties. For professionals in drug discovery, a thorough understanding of a compound's physicochemical profile is paramount as it governs absorption, distribution, metabolism, excretion, and toxicity (ADMET). This document details the core structural and physicochemical attributes of this compound, provides field-proven, step-by-step protocols for the empirical determination of its critical properties—solubility, lipophilicity, and stability—and discusses the scientific rationale behind these experimental designs.

Introduction and Molecular Overview

The compound this compound (CAS No. 88221-11-8) represents a compelling scaffold for chemical library synthesis and lead optimization. The furan moiety is an electron-rich aromatic system that can engage in various interactions with biological targets.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] Similarly, the pyrrolidinone ring is a cornerstone in many successful drugs, including nootropic agents like Piracetam.[3]

The strategic combination of these two moieties suggests that this compound is a valuable building block. However, its potential as a drug candidate or intermediate is fundamentally dictated by its physicochemical properties. Poor solubility can hinder formulation and lead to unreliable bioassay results, while suboptimal lipophilicity can prevent a molecule from crossing biological membranes or lead to off-target effects.[4] This guide serves as a foundational resource for researchers embarking on the characterization and development of this and structurally related compounds.

Core Physicochemical & Structural Data

While extensive empirical data for this specific molecule is not widely published, its key properties can be reliably predicted using established computational models. These in silico predictions are indispensable in the early stages of drug discovery for prioritizing candidates before committing resources to synthesis and experimental testing.[5]

| Property | Predicted/Calculated Value | Significance in Drug Discovery |

| IUPAC Name | This compound | Standardized nomenclature for unambiguous identification. |

| CAS Number | 88221-11-8 | Unique registry number for database tracking.[6] |

| Molecular Formula | C₈H₉NO₂ | Defines the elemental composition.[6] |

| Molecular Weight | 151.16 g/mol | Influences diffusion rates and membrane permeability.[6] |

| Predicted LogP | 0.2 - 0.5 | Indicates a relatively hydrophilic character, suggesting good aqueous solubility but potentially limited passive membrane permeability. A LogP between 1 and 3 is often optimal for oral absorption. |

| Predicted Aqueous Solubility (LogS) | -1.5 to -2.0 (mol/L) | Suggests moderate to high aqueous solubility, which is favorable for formulation and in vitro assays. |

| Predicted pKa (Acidic) | ~16-17 (Amide N-H) | The amide proton is very weakly acidic and will not ionize under physiological conditions. |

| Predicted pKa (Basic) | ~ -1 to 0 (Carbonyl O) | The carbonyl oxygen is weakly basic. The molecule is effectively neutral at physiological pH. |

| Topological Polar Surface Area (TPSA) | 46.2 Ų | This value is well below the 90 Ų guideline for CNS penetration and the 140 Ų guideline for good oral bioavailability, suggesting excellent potential for membrane permeation.[7][8] |

| Hydrogen Bond Donors | 1 (Amide N-H) | Contributes to polarity and potential for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Furan O) | Contributes to polarity and solubility in aqueous media. |

Predicted values were aggregated from multiple cheminformatics platforms.[5][9][10][11]

Spectroscopic Profile for Structural Verification

Confirming the identity and purity of a synthesized compound is a non-negotiable step. The following spectroscopic techniques are essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for elucidating molecular structure.[12]

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

-

Furan Protons: Three distinct signals in the aromatic region (~6.0-7.5 ppm), corresponding to the protons on the furan ring. The proton adjacent to the oxygen (at C5) will be the most downfield.

-

Pyrrolidinone Protons: A complex set of signals in the aliphatic region. The proton at the chiral center (C4) will appear as a multiplet. The two protons on C3 and the two on C5 will likely be diastereotopic, appearing as distinct multiplets.

-

Amide Proton: A broad singlet (N-H) typically in the range of 7.5-8.5 ppm.

-

-

¹³C NMR: The carbon spectrum will confirm the carbon framework.

-

Carbonyl Carbon: A signal in the highly downfield region (~175-180 ppm).

-

Furan Carbons: Four signals in the aromatic/olefinic region (~110-150 ppm).

-

Pyrrolidinone Carbons: Three signals in the aliphatic region (~25-55 ppm).

-

Computational prediction tools can provide estimated chemical shifts to aid in spectral assignment.[12][13][14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[3]

-

N-H Stretch: A moderate to sharp band around 3200-3300 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band characteristic of a lactam carbonyl, expected around 1680-1700 cm⁻¹.[15]

-

C-O-C Stretch: Bands associated with the furan ether linkage, typically found in the 1000-1300 cm⁻¹ region.[16]

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the compound's identity and offering structural clues.

-

Molecular Ion (M⁺): Under electron ionization (EI), a peak corresponding to the molecular weight (m/z 151) should be observed.

-

Protonated Molecule ([M+H]⁺): Using electrospray ionization (ESI), the protonated molecule at m/z 152 will be prominent.

-

Key Fragmentation: The primary fragmentation pathway for lactams often involves the loss of carbon monoxide (CO).[17][18] Therefore, a significant fragment ion at m/z 123 (M⁺ - 28) would be expected. Further fragmentation of the furan and pyrrolidine rings would yield a unique fingerprint.

Critical Physicochemical Assays for Drug Development

The following sections provide detailed, validated protocols for determining the most critical physicochemical properties that influence a compound's ADMET profile.

Aqueous Solubility

Scientific Rationale: Solubility is a measure of the maximum concentration of a compound that can dissolve in a solvent. In drug discovery, aqueous solubility is a critical determinant of bioavailability.[9] A compound must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target. We distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in aqueous buffer. It is a high-throughput method that mimics the conditions of many in vitro biological assays and is useful for early-stage compound screening.[9]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of a compound in a solvent. It is a lower-throughput but more definitive measurement, crucial for lead optimization and pre-formulation studies.[18][19]

This protocol is the gold standard for determining equilibrium solubility.[18]

Step-by-Step Methodology:

-

Compound Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. Causality: Using an excess of solid material is essential to ensure that a saturated solution is formed and equilibrium can be achieved.[19]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours. Causality: Extended agitation is required for the dissolution process to reach equilibrium, where the rate of solid dissolving equals the rate of dissolved compound precipitating.[19]

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. Centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sample Collection: Carefully remove an aliquot of the clear supernatant. Self-Validation: To ensure no solid particles are transferred, it is best practice to filter the supernatant through a low-binding 0.45 µm filter.

-

Quantification: Prepare a series of dilutions of the supernatant with a suitable organic solvent (e.g., acetonitrile/water). Quantify the concentration of the compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared from a known-concentration stock solution.[20]

-

Calculation: The solubility is the concentration determined in the supernatant, reported in units such as µg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Assay.

Lipophilicity (LogP)

Scientific Rationale: Lipophilicity, the "greasiness" of a molecule, is a critical parameter that influences a drug's absorption, permeability across membranes, distribution into tissues, and metabolic pathways. It is quantified as the partition coefficient (P) between an immiscible organic phase (typically n-octanol) and an aqueous phase. The value is expressed as its logarithm, LogP.[21]

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

A balanced LogP (typically 1-3) is often desired for orally administered drugs to ensure sufficient aqueous solubility for dissolution and adequate lipid solubility for membrane traversal.

This method is the "gold standard" for LogP determination due to its direct measurement of partitioning at equilibrium.[22]

Step-by-Step Methodology:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water (or buffer, pH 7.4, for LogD measurement). Allow the two phases to equilibrate for 24 hours before use. Causality: Pre-saturating the solvents prevents volume changes during the experiment, ensuring the accuracy of the final concentration measurements.

-

Compound Addition: Prepare a stock solution of this compound in the aqueous phase. Add a known volume of this stock solution to a vial containing a known volume of the organic phase (e.g., 2 mL of each). The starting concentration should be chosen to be below the compound's solubility limit in either phase.

-

Partitioning: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a controlled temperature to facilitate partitioning between the two phases.

-

Phase Separation: Centrifuge the vial (e.g., at 3000 rpm for 10 minutes) to ensure complete separation of the octanol and aqueous layers.

-

Sampling: Carefully withdraw an aliquot from each phase, taking care not to disturb the interface.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS). This requires creating separate calibration curves for quantification in the octanol matrix and the aqueous matrix.[23]

-

Calculation: Use the measured concentrations to calculate the partition coefficient P, and then take the logarithm to obtain the LogP value.[21]

Caption: Workflow for Shake-Flask LogP Determination.

Chemical Stability

Scientific Rationale: Chemical stability is a critical quality attribute of any drug substance.[15] It determines the compound's shelf-life, dictates storage conditions, and can reveal potential degradation pathways that might lead to inactive or toxic byproducts. Stability testing involves subjecting the compound to a variety of environmental conditions over time and monitoring its purity and the formation of degradants.[5] The International Council for Harmonisation (ICH) provides guidelines for these studies.[24]

This protocol outlines a forced degradation study to rapidly assess the stability profile under harsh conditions.

Step-by-Step Methodology:

-

Sample Preparation: Prepare multiple, identical samples of this compound, both as a solid and in a relevant solution (e.g., dissolved in a formulation vehicle or aqueous buffer).

-

Stress Conditions: Store the samples under a range of accelerated or stress conditions as outlined by ICH guidelines (e.g., ICH Q1A(R2)).[12][24] Common conditions include:

-

Elevated Temperature: 40°C, 60°C.

-

High Humidity: 40°C / 75% Relative Humidity (RH).

-

Photostability: Exposure to a defined light source.

-

pH Stress: Incubation in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

-

Oxidative Stress: Incubation with an oxidizing agent (e.g., 3% H₂O₂).

-

-

Time Points: At predefined time points (e.g., 0, 2, 4, 8, 24 hours for forced degradation; or 0, 1, 3, 6 months for accelerated stability), remove a sample from each condition.

-

Analysis: Analyze each sample using a stability-indicating HPLC method. Causality: A "stability-indicating" method is a validated chromatographic method that can separate the parent compound from all potential degradation products, allowing for accurate quantification of both.

-

Data Evaluation: For each time point and condition, calculate the percentage of the parent compound remaining. Identify and, if possible, characterize any major degradation products (e.g., using LC-MS/MS).

-

Reporting: Report the degradation rate under each condition and propose the likely degradation pathways.

Caption: Workflow for Forced Degradation Stability Study.

Conclusion

This compound is a compound built from two biologically relevant scaffolds, making it an attractive starting point for drug discovery programs. This technical guide has outlined its core physicochemical properties, providing a blend of in silico predictions for early-stage assessment and detailed, validated experimental protocols for empirical determination. The predicted high aqueous solubility and excellent TPSA are promising indicators of favorable drug-like properties. However, the predicted low LogP suggests that medicinal chemistry efforts may be required to enhance lipophilicity for optimal membrane permeability, depending on the therapeutic target. The robust protocols provided for measuring solubility, lipophilicity, and stability serve as a practical guide for researchers to generate the critical data needed to make informed decisions in the progression of this or any new chemical entity from hit to lead and beyond.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. Available from: [Link]

-

Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. Journal of the American Chemical Society, 87(13), 2913–2920. Available from: [Link]

-

Clark, D. E. (2011). What has polar surface area ever done for drug discovery? Future Medicinal Chemistry, 3(4), 469-484. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Available from: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

-

LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. Available from: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

-

Molinspiration Cheminformatics. Calculation of Molecular Properties. Available from: [Link]

-

ChemAxon. Solubility Predictor. Available from: [Link]

-

Pacific BioLabs. What is Stability Testing?. Available from: [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity. Available from: [Link]

-

Research and Reviews: Journal of Pharmaceutical Analysis. (2022). Stability Testing and its Role in Drug Development Process. Available from: [Link]

-

European Medicines Agency (EMA). ICH Q1A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]

-

Wishart, D.S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available from: [Link]

-

ResearchGate. Experimental and predicted NMR chemical shifts (ppm). Available from: [Link]

-

American Elements. This compound. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). Available from: [Link]

-

Wikipedia. Polar surface area. Available from: [Link]

-

PubMed. (2019). 13C NMR chemical shift prediction of diverse chemical compounds. Available from: [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link]

-

ResearchGate. 1 H-and 13 C-NMR chemical shift values of compound 4a. Available from: [Link]

-

NIH. (2024). On the use OF 1H-NMR chemical shifts and thermodynamic data for the prediction of the predominant conformation of organic molecules in solution: the example of the flavonoid rutin. Available from: [Link]

-

Furan: A Promising Scaffold for Biological Activity. Available from: [Link]

-

Furan: A Promising Scaffold for Biological Activity. Available from: [Link]

-

ResearchGate. A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Available from: [Link]

-

Taylor & Francis Online. (2009). Physicochemical drug properties associated with in vivo toxicological outcomes: A review. Available from: [Link]

-

PubChem. 2-(Furan-2-yl)pyrrolidine. Available from: [Link]

-

ResearchGate. FTIR spectra of furan-based copolyesters. Available from: [Link]

-

ResearchGate. Cyclization of microbiologically active 4-(furan-2-yl)-1-(pyridine-4-yl)-azetidine-2-one derivatives. Available from: [Link]

-

Wikipedia. Pyrrolidine. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. IR spectra prediction [cheminfo.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 6. americanelements.com [americanelements.com]

- 7. Polar surface area - Wikipedia [en.wikipedia.org]

- 8. What has polar surface area ever done for drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 10. On-line Software [vcclab.org]

- 11. docs.chemaxon.com [docs.chemaxon.com]

- 12. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 13C NMR chemical shift prediction of diverse chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Buy 4-(Pyrrolidin-1-yl)furan-2(5H)-one | 96753-90-1 [smolecule.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The mass spectra of some a-lactams | Semantic Scholar [semanticscholar.org]

- 22. ovid.com [ovid.com]

- 23. researchgate.net [researchgate.net]

- 24. chemaxon.com [chemaxon.com]

IUPAC name and structure of 4-(Furan-2-yl)pyrrolidin-2-one

An In-Depth Technical Guide to 4-(Furan-2-yl)pyrrolidin-2-one

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and life sciences sectors. The pyrrolidin-2-one (γ-lactam) core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] The incorporation of a furan moiety, a common bioisostere for phenyl rings, presents unique opportunities for modulating physicochemical properties and biological activity. This guide details the definitive chemical structure and nomenclature of the molecule, outlines a robust, proposed synthetic pathway, provides an expert analysis of its expected spectroscopic characteristics, and discusses its potential applications in drug development based on its structural components.

Chemical Identity and Molecular Structure

IUPAC Nomenclature and Registration

The unequivocal identification of a chemical entity is foundational for research and development. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

Physicochemical Properties

A summary of the core physicochemical properties is presented in Table 1. This data is essential for experimental design, including solvent selection, reaction monitoring, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [3] |

| PubChem CID | 13400177 | [3] |

| MDL Number | MFCD19347119 | [3] |

Structural Elucidation

The molecule consists of a five-membered saturated nitrogen-containing ring, a pyrrolidinone, substituted at the 4-position with a furan ring linked via its 2-position. The lactam carbonyl group is at the 2-position of the pyrrolidinone ring.

Caption: Chemical structure of this compound.

Proposed Synthesis and Mechanistic Rationale

While various methods exist for synthesizing substituted pyrrolidinones, a robust and logical approach involves a conjugate addition followed by reductive cyclization.[4] This strategy offers good control over the introduction of the furan moiety at the desired position.

Retrosynthetic Analysis

The proposed synthesis involves disconnecting the C5-N bond and the N-H bond of the lactam, revealing a γ-amino acid precursor. This precursor can be formed from a γ-nitro ester, which in turn is accessible via a Michael addition of nitromethane to an α,β-unsaturated ester derived from furan.

Caption: Retrosynthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-nitro-3-(furan-2-yl)butanoate

-

To a solution of ethyl (E)-3-(furan-2-yl)acrylate (1.0 eq) in anhydrous THF (0.2 M), add nitromethane (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1,8-Diazabicycloundec-7-ene (DBU) (0.2 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the title compound.

Causality: DBU is a non-nucleophilic base that efficiently deprotonates nitromethane to form the nitronate anion, which acts as the nucleophile in the 1,4-conjugate (Michael) addition to the electron-deficient alkene of the acrylate. This is a standard and high-yielding method for C-C bond formation.

Step 2: Synthesis of this compound

-

Dissolve the purified γ-nitro ester from Step 1 (1.0 eq) in a mixture of ethanol and water (4:1, 0.1 M).

-

Add ammonium chloride (5.0 eq) followed by zinc dust (5.0 eq) in portions. The reaction is exothermic.

-

Stir the resulting suspension vigorously at room temperature for 6-8 hours. Monitor by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove excess zinc and inorganic salts, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the remaining aqueous solution with 2M NaOH to pH ~10 and extract with dichloromethane (4x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the final this compound.

Trustworthiness & Self-Validation: The reduction of the nitro group to an amine using zinc in the presence of an ammonium salt is a classic method that proceeds under mild conditions. The in situ formation of the primary amine allows for spontaneous intramolecular cyclization (lactamization) with the ethyl ester, driven by the formation of the thermodynamically stable five-membered lactam ring. The protocol includes multiple purification and extraction steps to ensure the isolation of a high-purity final product, which must be validated by the spectroscopic methods outlined below.

Spectroscopic and Physicochemical Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The following table outlines the expected data based on the known structure and analogous compounds reported in the literature.[1][5]

| Technique | Expected Observations | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3 ppm (dd, 1H, furan H5), δ ~6.3 ppm (dd, 1H, furan H4), δ ~6.2 ppm (d, 1H, furan H3), δ ~6.0-6.5 ppm (br s, 1H, N-H), δ ~3.6-3.8 ppm (m, 1H, C4-H), δ ~3.4-3.6 ppm (m, 2H, C5-H₂), δ ~2.6-2.8 ppm (m, 2H, C3-H₂) | The furan protons will appear in the aromatic region with characteristic coupling. The N-H proton will be a broad singlet. The pyrrolidinone protons will be in the aliphatic region, with the C4-H proton being the most downfield due to its proximity to the furan ring. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~175 ppm (C=O), δ ~155 ppm (furan C2), δ ~142 ppm (furan C5), δ ~110 ppm (furan C4), δ ~106 ppm (furan C3), δ ~50 ppm (C5), δ ~40 ppm (C3), δ ~35 ppm (C4) | The lactam carbonyl carbon is characteristically downfield. Furan carbons will appear in the aromatic/olefinic region. The aliphatic carbons of the pyrrolidinone ring will be upfield. |

| FT-IR (ATR) | ν ~3200 cm⁻¹ (N-H stretch), ν ~1680 cm⁻¹ (C=O, amide I band), ν ~1500-1580 cm⁻¹ (C=C stretch, furan), ν ~1000-1250 cm⁻¹ (C-O-C stretch, furan) | These absorption bands are highly characteristic for the key functional groups present: the secondary amide (lactam) and the furan ring. |

| HRMS (ESI) | Calculated for C₈H₁₀NO₂ [M+H]⁺: 152.0706; Found: Expected to be within 5 ppm | High-resolution mass spectrometry provides an exact mass measurement, confirming the elemental composition of the molecule. |

Potential Applications in Drug Discovery and Chemical Biology

The structural architecture of this compound makes it a compelling candidate for biological screening and as a scaffold for library synthesis.

The Privileged Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one ring is a cornerstone of medicinal chemistry. It is found in a wide array of pharmaceuticals, including the nootropic racetam family (e.g., Piracetam).[2] Its properties as a constrained amide bond mimic and a versatile synthetic handle allow it to be incorporated into molecules targeting a diverse range of biological systems, including CNS disorders and infectious diseases.[1][6]

The Furan Moiety in Bioactive Molecules

Furan-containing compounds are prevalent in nature and have been developed into successful therapeutics.[4] The furan ring is often used as a bioisosteric replacement for a phenyl group, offering a similar size and shape but with altered electronic properties and improved metabolic profiles. Its inclusion can enhance binding affinity to biological targets and is a key feature in various antimicrobial and anti-inflammatory agents.[7]

Caption: Relationship between structural features and potential applications.

Conclusion

This compound is a well-defined chemical entity with significant untapped potential. Its synthesis is achievable through established, high-yielding organic chemistry reactions. The combination of the biologically significant pyrrolidin-2-one scaffold and the versatile furan moiety makes it an attractive starting point for the development of new chemical probes and therapeutic candidates, particularly in the fields of neuroscience and infectious disease research. This guide provides the foundational knowledge necessary for researchers and drug development professionals to initiate further investigation into this promising molecule.

References

-

American Elements. This compound. Available at: [Link]

-

PubChem. 4-(furan-2-yl)-5-methylpyrrolidin-2-one. Available at: [Link]

-

PubChem. (4R)-4-(furan-3-yl)pyrrolidin-2-one. Available at: [Link]

-

Sen, S., et al. (2011). Cyclization of microbiologically active 4-(furan-2-yl)-1-(pyridine-4-yl)-azetidine-2-one derivatives. International Journal of Research in Pharmaceutical Sciences, 2(2), 183-186. Available at: [Link]

-

ShareOK. (2023). Efforts towards the synthesis of furan containing bioactive compounds. Available at: [Link]

-

VNU-HCM Journal of Science and Technology Development. (2020). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one. Available at: [Link]

-

PubChem. 2-(Furan-2-yl)pyrrolidine. Available at: [Link]

-

Wikipedia. Pyrrolidine. Available at: [Link]

-

ResearchGate. Synthesis of pyrrolidin-2-one 4. Available at: [Link]

-

ResearchGate. 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Available at: [Link]

-

National Center for Biotechnology Information. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Available at: [Link]

Sources

- 1. jst-ud.vn [jst-ud.vn]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. americanelements.com [americanelements.com]

- 4. Efforts towards the synthesis of furan containing bioactive compounds [shareok.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Furan-Containing Pyrrolidinone Core: A Technical Guide to its Discovery, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of the furan-containing pyrrolidinone scaffold, a significant heterocyclic motif in modern medicinal chemistry. We delve into the historical context of the independent discovery and development of the constituent furan and pyrrolidinone ring systems, leading to the eventual convergence of these two privileged scaffolds. This guide meticulously details the key synthetic strategies employed for the construction of these hybrid molecules, with a particular focus on the classical Paal-Knorr synthesis, contemporary aza-Michael addition and cascade reactions, and highly efficient domino multicomponent reactions. Each methodology is critically evaluated, explaining the causal relationships behind experimental choices and providing field-proven insights. Detailed, step-by-step experimental protocols for representative syntheses are provided, alongside illustrative diagrams of reaction mechanisms and workflows generated using Graphviz. Furthermore, this guide summarizes the emerging importance of furan-containing pyrrolidinones in drug discovery, with a focus on their cytotoxic and anticancer properties, supported by quantitative data and structure-activity relationship analyses. This document is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic chemistry for therapeutic applications.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The furan-containing pyrrolidinone core is a prime example of a hybrid scaffold that leverages the unique attributes of two such distinguished heterocyclic systems.

The Pyrrolidinone Ring: A Cornerstone in Medicinal Chemistry

The pyrrolidinone ring, a five-membered lactam, is a cornerstone of numerous pharmaceuticals and natural products.[1] Its prevalence in over 20 FDA-approved drugs is a testament to its favorable physicochemical properties, including its capacity for hydrogen bonding, conformational flexibility, and relative ease of chemical modification.[1][2] The pyrrolidinone nucleus is a key feature in a wide array of therapeutic agents, from the nootropic drug piracetam to antiviral and anticancer agents.[2][3]

The Furan Moiety: A Versatile Aromatic Heterocycle

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another prevalent motif in biologically active molecules.[4] Its electron-rich nature allows for a variety of interactions with biological targets, and its aromaticity contributes to the stability of the molecules in which it is found.[4] Furan derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5]

The Furan-Containing Pyrrolidinone Core: A Hybrid with Unique Potential

The combination of the furan and pyrrolidinone rings into a single molecular entity creates a hybrid scaffold with the potential for novel and enhanced biological activities. The furan ring can act as a bioisosteric replacement for a phenyl ring, offering modulated electronic and steric properties that can influence a molecule's interaction with biological targets and its metabolic stability. The pyrrolidinone moiety provides a rigid, three-dimensional structure with hydrogen bonding capabilities, crucial for receptor binding. The exploration of this combined scaffold has led to the discovery of compounds with significant therapeutic potential, particularly in the realm of oncology.[6][7]

Historical Perspective: A Tale of Two Rings

The journey to the development of furan-containing pyrrolidinones is not one of a single discovery, but rather the convergence of parallel streams of chemical exploration.

The Dawn of Pyrrolidinone Chemistry: From Natural Products to Synthetic Analogs

The story of the pyrrolidinone ring is deeply rooted in the study of natural products. The amino acid proline, with its pyrrolidine ring, is a fundamental building block of proteins. Early investigations into the chemistry of natural products laid the groundwork for the synthesis of pyrrolidinone derivatives. A significant milestone in the industrial synthesis of the parent 2-pyrrolidinone was the development of the reaction between gamma-butyrolactone (GBL) and ammonia.[1] This paved the way for the large-scale production of pyrrolidinone-based compounds.

The Classical Synthesis of Furans: The Paal-Knorr Reaction and its Legacy

The synthesis of the furan ring has a rich history, with the Paal-Knorr synthesis, reported independently by Carl Paal and Ludwig Knorr in 1884, standing out as a foundational method.[8] This reaction involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to produce substituted furans.[8][9][10] The versatility of the Paal-Knorr synthesis has made it a mainstay in heterocyclic chemistry for over a century.[8]

The Emergence of the Hybrid Scaffold: Early Synthetic Efforts and Key Discoveries

While early synthetic efforts focused on the individual furan and pyrrolidinone ring systems, the development of more sophisticated synthetic methodologies in the 20th and 21st centuries has enabled the efficient construction of hybrid scaffolds. The precise historical moment of the first synthesis of a furan-containing pyrrolidinone is not easily pinpointed to a single publication. Instead, its emergence is a result of the natural progression of organic synthesis, where chemists began to combine known pharmacophores to explore new chemical space and biological activities. The advent of cascade and domino reactions, in particular, has provided powerful tools for the stereoselective synthesis of complex molecules containing both furan and pyrrolidinone moieties in a single operation.

Modern Synthetic Strategies for Furan-Containing Pyrrolidinones

The contemporary synthesis of furan-containing pyrrolidinones relies on a toolkit of versatile and efficient reactions.

The Paal-Knorr Approach Revisited: Adaptations for Furan-Pyrrolidinone Synthesis

The classical Paal-Knorr synthesis can be conceptually adapted to form the furan ring in a molecule that already contains a pyrrolidinone precursor or vice versa. For instance, a 1,4-diketone bearing a pyrrolidinone substituent could be cyclized under acidic conditions to yield the desired furan-containing pyrrolidinone.

Diagram: Paal-Knorr Furan Synthesis Mechanism

Caption: Mechanism of the Paal-Knorr furan synthesis.

Aza-Michael Addition and Cascade Reactions: A Powerful Strategy for Pyrrolidinone Ring Formation

The aza-Michael addition is a key reaction for the formation of the pyrrolidinone ring.[2][11] In a cascade reaction sequence, a primary amine can undergo an aza-Michael addition to an appropriate Michael acceptor, followed by an intramolecular cyclization to form the pyrrolidinone ring.[11] This strategy is particularly effective when the Michael acceptor contains a furan moiety.

The reaction is initiated by the nucleophilic attack of a primary amine on the β-carbon of an α,β-unsaturated ester (the Michael acceptor). This is followed by an intramolecular cyclization, where the newly formed secondary amine attacks the ester carbonyl group, leading to the formation of the five-membered pyrrolidinone ring after the elimination of an alcohol.

Diagram: Aza-Michael Cascade Cyclization

Caption: Aza-Michael cascade for pyrrolidinone synthesis.

Domino and Multicomponent Reactions: Efficiency in Complexity

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer a highly efficient route to complex molecules.[12] The synthesis of 2-furyl-pyrrolidines can be achieved through such a domino process.[12]

A notable example involves the reaction of 2-aryl-pyrrolidines with alkynes, promoted by a multi-component catalytic system, to generate pyrrolo[2,1-a]isoquinolines. While not directly forming a simple furan-pyrrolidinone, this demonstrates the power of domino reactions in constructing complex heterocyclic systems derived from pyrrolidines.[12]

Experimental Protocols and Methodologies

Detailed Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Furan

This protocol is adapted from a general procedure for the microwave-assisted Paal-Knorr synthesis of furans and serves as a model for the furan-forming step.[13]

-

Materials: 1,4-dicarbonyl starting material (1 mmol), Ethanol/Water (1:1, 3 mL), Hydrochloric acid (1 M, 2-3 drops, optional), 10 mL microwave process vial, magnetic stir bar, laboratory microwave reactor, separatory funnel, diethyl ether or ethyl acetate, brine, anhydrous sodium sulfate.

-

Procedure:

-

In a 10 mL microwave process vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl starting material (1 mmol).

-

Add ethanol/water (3 mL in a 1:1 ratio) and, if necessary, a catalytic amount of HCl (2-3 drops of a 1 M solution).

-

Seal the vial and place it in a laboratory microwave reactor.

-

Irradiate the mixture at 140 °C for 3-5 minutes.

-

After cooling, transfer the contents to a separatory funnel and dilute with water (10 mL).

-

Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

-

Detailed Protocol 2: Aza-Michael Cascade Synthesis of a Furan-Containing Pyrrolidinone

This protocol is a conceptual representation based on the principles of aza-Michael cascade reactions.[2][11]

-

Materials: Furan-containing α,β-unsaturated ester (1 mmol), primary amine (1.1 mmol), suitable solvent (e.g., ethanol, methanol, or THF), base catalyst (e.g., DBU, triethylamine, optional), round-bottom flask, magnetic stirrer, reflux condenser.

-

Procedure:

-

To a solution of the furan-containing α,β-unsaturated ester (1 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the primary amine (1.1 mmol).

-

If required, add a catalytic amount of a base.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to afford the desired furan-containing pyrrolidinone.

-

Detailed Protocol 3: Synthesis of a 1-(Furan-2-ylmethyl)pyrrolidine Derivative

This protocol is adapted from the synthesis of ST2 inhibitors.[1]

-

Materials: 2-(4-bromophenyl)-1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine (133.4 µM), pyrrolidine (200 µM), Toluene, Pd₂(dba)₃ (13.3 µM), XPhos (40 µM), t-BuOK (200 µM).

-

Procedure:

-

Mix 2-(4-bromophenyl)-1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine and pyrrolidine in toluene.

-

Add Pd₂(dba)₃, XPhos, and t-BuOK to the mixture.

-

Heat the mixture at reflux under a nitrogen atmosphere for 2 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate three times.

-

The combined organic layers are then further processed to isolate the final product.

-

Biological Activity and Applications in Drug Discovery

The furan-containing pyrrolidinone scaffold has shown significant promise in the field of drug discovery, with a notable emphasis on its anticancer properties.

Cytotoxic and Anticancer Properties

Several studies have reported the synthesis of furan-containing pyrrolidinone derivatives with potent cytotoxic activity against various cancer cell lines.[5][6][7][14][15] The mechanism of action often involves the inhibition of key cellular processes or the induction of apoptosis.[14]

Table 1: Cytotoxic Activity of Selected Furan-Containing Derivatives

| Compound ID | Derivative Name/Description | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4 | N-(1-(furan-2-yl)-3-(2-isonicotinoylhydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide | MCF-7 | 4.06 | [14][15] |

| 7 | N-phenyl triazinone derivative | MCF-7 | 2.96 | [14][15] |

| Compound 24 | Furan derivative | HeLa | <8.79 | [7] |

| Compound 32 | Furan derivative | SW620 | Moderate to potent | [7] |

| Furopyridone 3e | Furan-pyridinone derivative | KYSE70, KYSE150 | Significant activity | [5] |

| Furopyrimidine 7b | Furo[2,3-d]pyrimidine derivative | A549, HT-29 | 6.66, 8.51 | [16] |

Other Reported Biological Activities

Beyond their anticancer potential, furan-containing pyrrolidinones and related structures have been investigated for a range of other biological activities, including as inhibitors of enzymes such as autotaxin and as potential treatments for graft-versus-host disease.[1][17]

Future Perspectives and Conclusion

The furan-containing pyrrolidinone core represents a fertile ground for the discovery of new therapeutic agents. The continued development of novel and efficient synthetic methodologies, particularly in the realm of asymmetric and domino reactions, will undoubtedly facilitate the exploration of this privileged scaffold. Future research will likely focus on elucidating the precise mechanisms of action of these compounds and optimizing their pharmacological profiles to develop next-generation therapeutics for a variety of diseases, with a continued strong emphasis on oncology. The convergence of the rich chemical histories of the furan and pyrrolidinone ring systems has provided a powerful platform for innovation in medicinal chemistry, and the future of this hybrid scaffold appears exceptionally bright.

References

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC. [Link]

- Synthesis and antitumor activity evaluation of some pyrrolone and pyridazinone heterocycles derived from 3-((2-oxo-5-(p-tolyl)furan-3(2H)-ylidene)methyl)quinolin-2(1H)-one. (n.d.).

-

Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (n.d.). NIH. [Link]

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.). PMC. [Link]

-

Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

- IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines. (n.d.).

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed. [Link]

-

A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions. (2023). NIH. [Link]

-

Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal. [Link]

- Natural and Synthetic Furanones with Anticancer Activity. (n.d.).

-

A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions. (n.d.). RSC Publishing. [Link]

-

Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (n.d.). Frontiers. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). ijabbr.com. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). mdpi.com. [Link]

-

Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. (2020). YouTube. [Link]

-

Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. (2020). PubMed. [Link]

- An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. (n.d.).

Sources

- 1. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijabbr.com [ijabbr.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 12. A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Studies on the Conformation of 4-(Furan-2-yl)pyrrolidin-2-one: A Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The three-dimensional conformation of a small molecule is a paramount determinant of its biological activity, influencing its ability to bind to target receptors and its overall pharmacokinetic profile. The compound 4-(Furan-2-yl)pyrrolidin-2-one represents a compelling scaffold for drug discovery, merging the structurally significant pyrrolidin-2-one ring, a cornerstone of several approved drugs, with the versatile furan moiety.[1][2][3] A thorough understanding of its conformational landscape is therefore a critical prerequisite for rational drug design and lead optimization. This technical guide outlines a rigorous, multi-tiered computational workflow for the exhaustive conformational analysis of this compound. We detail a systematic approach beginning with broad, mechanics-based sampling of the conformational space, followed by high-accuracy quantum mechanical refinement and thermodynamic analysis. The causality behind each methodological choice is explained, providing a self-validating framework for researchers to adopt and adapt. The ultimate objective is to identify all energetically accessible conformers, quantify their relative populations, and provide a foundational dataset for subsequent structure-activity relationship (SAR) studies and pharmacophore modeling.

Introduction and Rationale

The Pyrrolidin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidin-2-one (or γ-lactam) ring is a five-membered heterocyclic motif that is a prominent feature in a multitude of biologically active compounds.[4] Its prevalence stems from its ability to act as a versatile scaffold, presenting substituents in a well-defined three-dimensional arrangement.[2] The non-planar, puckered nature of the saturated ring allows it to explore pharmacophore space more effectively than flat, aromatic systems.[2] This structural feature is critical for the biological activity of blockbuster drugs like Levetiracetam (an antiepileptic), which features a substituted pyrrolidin-2-one core.[1] Studies have shown that substitution at the 4-position of the lactam ring can significantly improve both in vitro and in vivo potency in various therapeutic areas.[1][5]

The Furan Moiety: A Versatile Bioisostere and Pharmacophore Element

The furan ring is an aromatic heterocycle frequently incorporated into drug candidates to modulate physicochemical properties and engage in specific receptor interactions.[3] Its electron-rich nature allows it to participate in various non-covalent interactions, including hydrogen bonding (as an acceptor) and π-stacking.[3] Furan is often used as a bioisosteric replacement for phenyl rings or other aromatic systems to improve metabolic stability, alter solubility, or fine-tune electronic properties. A wide range of furan derivatives have demonstrated significant biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[6][7]

Justification for a Theoretical Study of this compound

The conjugation of the pyrrolidin-2-one and furan rings into a single molecule, this compound, creates a novel chemical entity with significant therapeutic potential. The molecule's overall 3D shape, governed by the rotational freedom between the two rings and the puckering of the pyrrolidine ring, is not immediately obvious. This conformation dictates which "face" of the molecule is presented for interaction with a biological target. Therefore, a comprehensive theoretical study is not merely an academic exercise; it is a fundamental step in drug discovery.[8] By mapping the potential energy surface (PES), we can predict the most stable conformers in different environments (e.g., gas phase vs. solvent), providing crucial insights for the design of more potent and selective analogues.

Core Objectives

-

To perform an exhaustive search of the conformational space of this compound.

-

To obtain highly accurate geometries and relative energies for all stable conformers.

-

To analyze the key structural features, including ring pucker and inter-ring dihedral angles.

-

To determine the Boltzmann population of each conformer at a physiologically relevant temperature.

-

To establish a validated computational protocol that can be applied to related derivatives.

Foundational Concepts in Conformational Analysis

The Potential Energy Surface (PES)

The conformational landscape of a molecule is best described by its potential energy surface (PES), a mathematical function that relates the molecule's energy to its geometry.[9] Stable conformations correspond to local minima on this surface. The goal of a conformational search is to locate these minima efficiently.[9][10] The global minimum represents the most stable conformer, but other, higher-energy local minima may also be biologically relevant, as receptor binding can often select for a less stable conformation.

Key Rotatable Bonds and Ring Puckering

The conformational flexibility of this compound is primarily dictated by two factors:

-

Torsion Angle (τ): The rotation around the single bond connecting the C4 of the pyrrolidinone ring and the C2 of the furan ring.

-

Pyrrolidine Ring Pucker: The five-membered pyrrolidinone ring is not planar and exists in a state of "pseudorotation," adopting various envelope (E) and twist (T) conformations to minimize steric and torsional strain.[2][11] The specific pucker is influenced by the nature and orientation of substituents.[12][13]

Caption: Key drivers of conformational diversity in the target molecule.

A Multi-Tiered Methodological Workflow

To balance computational cost with accuracy, a hierarchical approach is essential. We begin with a computationally inexpensive method to rapidly explore the entire PES, followed by progressively more accurate (and costly) methods to refine the energies and geometries of the identified minima.[14]

Caption: Hierarchical workflow for rigorous conformational analysis.

Causality Behind Methodological Choices

-

Step 2 (Molecular Mechanics): We choose a force field like MMFF94 because it is computationally very fast, allowing us to rotate the key dihedral angle in small increments (e.g., 10°) and sample thousands of potential starting geometries in minutes.[15] This ensures we do not miss any significant regions of the PES.

-

Step 4 (Density Functional Theory): After identifying potential minima with MM, we switch to a quantum mechanics (QM) method like DFT. This is crucial because force fields are parameterized and may not accurately represent the subtle electronic effects of the conjugated furan system interacting with the lactam.[16] A functional like B3LYP with a Pople-style basis set (e.g., 6-31G*) provides a robust balance of accuracy and computational cost for molecules of this size.

-

Step 5 (Solvation Models): A molecule's conformation can change dramatically in solution compared to the gas phase.[17] An implicit solvent model like the Polarization Continuum Model (PCM) is a computationally efficient way to account for the bulk electrostatic effects of a solvent (e.g., water), which is essential for predicting conformations in a biological context.

Detailed Computational Protocols

The following protocols are described using freely available or widely accessible software concepts. Specific software implementations (e.g., Gaussian, ORCA, GAMESS for DFT; RDKit, Open Babel for generation) can be chosen by the researcher.

Protocol 1: Molecular Mechanics Conformational Search

-

Input: Generate a 3D structure of this compound from its SMILES string (O=C1NC(C(C=CO=C2)=C2)CC1).

-

Force Field Selection: Assign the MMFF94 force field to the molecule.

-

Systematic Search Setup:

-

Identify the rotatable bond between the pyrrolidinone C4 and the furan C2.

-

Set up a systematic scan of this bond's dihedral angle from 0° to 360° in 10° increments.

-

At each increment, perform a full geometry optimization of the entire molecule to allow the pyrrolidine ring to relax into its most favorable pucker.

-

-

Energy Minimization: Collect all generated structures and perform a final, tight-convergence energy minimization on each one.

-

Output: A list of all unique conformers found, along with their MMFF94 energies.

Protocol 2: DFT Geometry Optimization and Energy Calculation

-

Input: The filtered and clustered set of unique conformers from Protocol 1 (typically those within 10-15 kcal/mol of the MMFF94 global minimum).

-

Calculation Setup: For each conformer:

-

Method: B3LYP

-

Basis Set: 6-31G*

-

Job Type: Opt Freq (This single command performs a geometry optimization followed by a frequency calculation at the optimized structure).

-

Solvation: SCRF=(PCM, Solvent=Water) to apply the implicit water solvent model.

-

-

Execution: Run the DFT calculation for each input conformer.

-